N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide
Description
SMILES Notation
ClCC(=O)N(CC1=CC=CO1)C2=CC=CC=C2
- ClCC(=O) : 2-chloroacetamide group
- N(CC1=CC=CO1) : N-(furan-2-ylmethyl) substituent
- C2=CC=CC=C2 : Benzyl group
InChIKey
ZXUJFKOISSOAHU-UHFFFAOYSA-N
- ZXUJFKOI : Connectivity layer encoding the acetamide backbone and substituents
- SSOAHU : Charge and stereochemistry layers (absent in this case)
- -UHFFFAOYSA-N : Protonation and versioning identifiers
These representations enable computational analysis and structure-based searches in cheminformatics platforms.
Summary of Key Identifiers
| Identifier | Value | Application |
|---|---|---|
| IUPAC Name | This compound | Structural documentation |
| CAS Number | 871217-93-5 | Regulatory compliance |
| Molecular Weight | 263.72 g/mol | Analytical characterization |
| SMILES | ClCC(=O)N(CC1=CC=CO1)C2=CC=CC=C2 | Computational modeling |
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-9-14(17)16(11-13-7-4-8-18-13)10-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJFKOISSOAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The intermediate product is then reacted with furan-2-carbaldehyde under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form N-benzyl-2-amino-N-(furan-2-ylmethyl)acetamide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include N-benzyl-2-azido-N-(furan-2-ylmethyl)acetamide, N-benzyl-2-thiocyanato-N-(furan-2-ylmethyl)acetamide, and N-benzyl-2-methoxy-N-(furan-2-ylmethyl)acetamide.
Oxidation: Major products are furan-2,3-dione derivatives.
Reduction: The primary product is N-benzyl-2-amino-N-(furan-2-ylmethyl)acetamide.
Scientific Research Applications
N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Key Research Findings
Synthetic Efficiency: Chloroacetamides may require tailored acylation conditions (e.g., chloroacetyl chloride vs.
Conformational Flexibility: The chloro substituent reduces rotational freedom compared to non-chlorinated analogs, favoring specific isomers with implications for drug design .
Biological Activity : Structural motifs (benzyl, furan, chloro) synergize to enhance target engagement, though chloro derivatives necessitate rigorous toxicity profiling .
Biological Activity
N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The presence of both a benzyl group and a furan ring enhances its chemical reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The chloro group can be substituted by nucleophiles, facilitating interactions with various biological molecules.
- Covalent Bond Formation : The chloro group acts as an electrophile, forming covalent bonds with nucleophilic sites in proteins or enzymes, which can modulate their activity.
- Hydrophobic Interactions : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown activity against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various bacterial strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Anticancer Activity
In recent studies, this compound has been evaluated for its anticancer effects. It has shown potential in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Specific studies have highlighted its effectiveness against breast cancer and leukemia cell lines, suggesting that it may interfere with critical signaling pathways involved in tumor growth.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against multiple bacterial strains, confirming its broad-spectrum activity . The results indicated that the compound could serve as a lead structure for developing new antibiotics.
- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The study demonstrated that treatment with this compound led to significant reductions in cell viability in cultured cancer cells . Further mechanistic studies are ongoing to elucidate the specific pathways involved.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally related compounds such as N-benzyl-2-chloroacetamide and N-(furan-2-ylmethyl)-2-chloroacetamide:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate to High | Significant |
| N-benzyl-2-chloroacetamide | Low | Minimal |
| N-(furan-2-ylmethyl)-2-chloroacetamide | Moderate | Low |
The unique combination of the benzyl and furan moieties in this compound enhances its biological activity compared to other similar compounds.
Q & A
Q. What are the established synthetic routes for N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as the condensation of benzaldehyde derivatives with furan-containing amines, followed by chlorination. Key steps include:
- Amide bond formation : Reacting a benzylamine derivative with chloracetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like triethylamine neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (>70%) require stoichiometric control and inert atmospheres .
Q. How is the crystal structure of this compound determined, and what software is used?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo Kα radiation (λ = 0.71073 Å) at 293 K. Measure reflections up to θ ~26° for completeness >99% .
- Structure refinement : SHELXL (for small molecules) refines atomic coordinates and thermal parameters. Hydrogen atoms are placed geometrically and refined using riding models .
- Visualization : ORTEP-3 or Olex2 generates thermal ellipsoid plots, highlighting bond lengths (e.g., C-Cl: ~1.78 Å) and torsion angles .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H/¹³C NMR in CDCl₃ identifies substituents (e.g., furan protons at δ 6.2–7.4 ppm, benzyl CH₂ at δ 4.5 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~680 cm⁻¹ (C-Cl) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 318.08) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., R-factor mismatches) be resolved during refinement?
- Diagnostic checks : Use SHELXL’s L.S. command to identify outliers. Adjust absorption correction (SADABS) if Rint > 0.05 .
- Twinned crystals : Apply twin law matrices (e.g., BASF parameter in SHELXL) for non-merohedral twinning .
- Hydrogen bonding : Validate H-atom positions via difference Fourier maps. For example, C-H⋯O interactions (2.75 Å) stabilize the lattice .
Q. What intermolecular interactions dictate the stability of the crystal lattice?
The packing is stabilized by:
- Hydrogen bonds : C41–H41A⋯O2 (2.750 Å) between acetamide carbonyl and furan oxygen .
- Van der Waals forces : Aromatic π-π stacking (3.8–4.2 Å) between benzyl and furan rings .
- Halogen interactions : C-Cl⋯π contacts (~3.5 Å) contribute to dense packing .
Q. How can conflicting biological activity data (e.g., cytotoxicity vs. antitumor effects) be interpreted?
- Dose-response assays : Test across concentrations (1–100 μM) to identify IC₅₀ thresholds. CCRF-CEM leukemia cells show sensitivity (GP: 13–43%) via MTT assays .
- Target profiling : Use molecular docking (AutoDock Vina) to assess binding to kinases or DNA topoisomerases. Furans may intercalate DNA, while chloroacetamide moieties inhibit cysteine proteases .
Q. What strategies optimize regioselectivity in furan-functionalized acetamide derivatives?
- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) para to the reaction site to guide chlorination .
- Catalytic systems : Cu(I)/phenanthroline catalysts enhance selectivity in Ullmann-type couplings for N-alkylation .
- Solvent effects : Low-polarity solvents (toluene) favor mono-substitution over di-adducts .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (H333 risk) .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .
- Storage : Keep in amber vials at –20°C under argon to prevent degradation .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
